1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H18O4. It is a derivative of benzene, featuring tert-butyl and methyl ester groups. This compound is used in various chemical and industrial applications due to its unique structural properties .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of “1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate”. Given its structural complexity, it’s plausible that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, extreme temperatures or pH levels might denature the compound or its targets, affecting its efficacy .
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 4-methylisophthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar compounds to 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate include:
- 1-tert-butyl 3-methyl 4-methylisophthalate
- 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl 3-methyl 4-methylbenzene-1,3-dicarboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical reactivity and application potential .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLNHQVTVUNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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